molecular formula C22H18N2O3 B3256036 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione CAS No. 26314-09-0

3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione

Cat. No.: B3256036
CAS No.: 26314-09-0
M. Wt: 358.4 g/mol
InChI Key: DNSPXZQGWSOEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a benzyloxy group attached to the imidazolidine ring, along with two phenyl groups at the 5-position. Imidazolidine-2,4-diones are known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione typically involves the reaction of benzyloxy-substituted intermediates with appropriate reagents to form the imidazolidine ring. One common method involves the use of benzyloxybenzaldehyde and diphenylurea as starting materials. The reaction proceeds through a cyclization process under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The imidazolidine ring can be reduced to form imidazolidine derivatives with different substituents.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Imidazolidine derivatives with altered substituents.

    Substitution: Phenyl-substituted imidazolidine derivatives.

Scientific Research Applications

3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group and the imidazolidine ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-1-cyclobutanone: Another benzyloxy-substituted compound with different ring structure.

    5,5-Diphenylhydantoin: A structurally related compound with similar imidazolidine-2,4-dione core.

    3-(Benzyloxy)pyridin-2-amine: A compound with a benzyloxy group attached to a pyridine ring.

Uniqueness

3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione is unique due to its specific combination of benzyloxy and diphenyl groups attached to the imidazolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5,5-diphenyl-3-phenylmethoxyimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c25-20-22(18-12-6-2-7-13-18,19-14-8-3-9-15-19)23-21(26)24(20)27-16-17-10-4-1-5-11-17/h1-15H,16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSPXZQGWSOEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione
Reactant of Route 3
3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione
Reactant of Route 4
3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione
Reactant of Route 5
3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione
Reactant of Route 6
3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione

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